tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of related compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, involves organocatalyzed methods. These compounds are prepared from Boc-tetramic acid and benzylidenemalononitrile, yielding racemic mixtures (Hozjan et al., 2023).
- Chemical Analysis : Characterization techniques such as high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy are vital in confirming the structure of these synthesized compounds (Hozjan et al., 2023).
Chemical Properties and Reactions
- Pyrrole Derivatives Synthesis : Research on the synthesis of various pyrrole derivatives, like pyrrole-3-carboxylic acids, from tert-butyl esters, has been reported. This involves the use of continuous flow synthesis and hydrolysis of tert-butyl esters (Herath & Cosford, 2010).
- Diastereoselectivity in Synthesis : The diastereoselectivity of Mukaiyama crossed-aldol-type reactions in synthesizing derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate has been studied. Understanding the stereochemistry and reaction pathways is crucial in these syntheses (Vallat et al., 2009).
Applications in Pharmacology and Drug Synthesis
- Pharmacophore Synthesis : Hexahydrocyclopentapyrrolone derivatives, which include tert-butyl-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, are significant in pharmacology. They are essential pharmacophores for various pharmacological activities, and efficient synthesis methods for these compounds are explored for pharmaceutical applications (Bahekar et al., 2017).
Advanced Chemical Reactions
- Palladium-Catalyzed Reactions : The palladium-catalyzed reaction of propargyl carbonates, isocyanides, and alcohols or water has been studied to synthesize pyrroles and bicyclic analogues. This research highlights the versatility of tert-butyl derivatives in complex organic syntheses (Qiu et al., 2017).
Crystallographic Analysis
- Crystal Structure Studies : The crystal and molecular structure of similar compounds, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, have been determined. These studies focus on understanding the planarity of substituted pyrrole rings, which is crucial in the design of pharmaceuticals and advanced materials (Dazie et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been reported to undergo catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The aforementioned catalytic protodeboronation and subsequent hydromethylation sequence suggest that this compound may play a role in the modification of alkene groups .
Result of Action
The hydromethylation sequence of similar compounds has been applied to methoxy protected (−)-δ8-thc and cholesterol , suggesting potential applications in the modification of these molecules.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDFHSJPQJAIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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